Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate
Overview
Description
Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . It is a colorless liquid with a distinctive odor and is soluble in various organic solvents such as ethanol and ethyl acetate . This compound is widely used in organic synthesis as an intermediate or reagent .
Preparation Methods
The synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate typically involves multi-step organic reactions . One common method includes the reaction of 1-indanone with dimethyl carbonate in the presence of a base . The reaction conditions often require an inert atmosphere and room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes .
Chemical Reactions Analysis
Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
This compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is employed in the synthesis of compounds with potential antiviral and anticancer activities . Industrially, it is used in the production of various pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound can act as a precursor to biologically active molecules that interact with enzymes or receptors in the body . These interactions can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate can be compared with other similar compounds such as Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate and 3-oxo-1,2-dihydroindene-2-carboxylic acid methyl ester . These compounds share similar structural features but may differ in their reactivity and applications . The uniqueness of this compound lies in its specific reactivity and the range of products it can form under different reaction conditions .
Properties
IUPAC Name |
methyl 3-oxo-1,2-dihydroindene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)9-6-10(12)8-5-3-2-4-7(8)9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFSDUMJDBSQKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)C2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372958 | |
Record name | Methyl 3-oxo-indan-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29427-70-1 | |
Record name | Methyl 2,3-dihydro-3-oxo-1H-indene-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29427-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-oxo-indan-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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